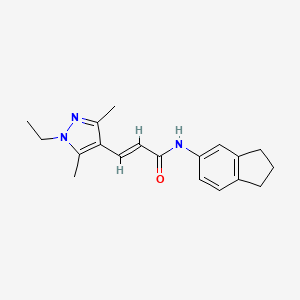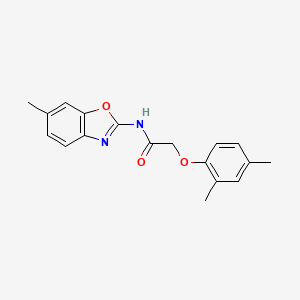![molecular formula C23H19BrN2O3 B10900059 (2Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B10900059.png)
(2Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide is a complex organic molecule that features a furan ring, a cyano group, and an amide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: The furan ring is then coupled with the brominated phenyl ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Amidation: The final step involves the formation of the amide bond through the reaction of the cyano group with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide: undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium azide, potassium thiolate.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Azides, thiols.
Wissenschaftliche Forschungsanwendungen
(2Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide: has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can serve as a probe molecule for studying biochemical pathways and interactions in cells.
Wirkmechanismus
The mechanism of action of (2Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the amide linkage play crucial roles in binding to these targets, thereby modulating their activity. The furan ring and the brominated phenyl ring contribute to the compound’s overall stability and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethylamine: This compound shares a similar phenyl ring structure but lacks the furan ring and the cyano group.
4-Iodobenzoic Acid: This compound has a similar aromatic structure but differs in functional groups and overall reactivity.
Uniqueness
(2Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide: is unique due to its combination of a furan ring, a cyano group, and an amide linkage, which confer specific chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C23H19BrN2O3 |
|---|---|
Molekulargewicht |
451.3 g/mol |
IUPAC-Name |
(Z)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C23H19BrN2O3/c1-3-28-18-7-5-17(6-8-18)26-23(27)16(14-25)13-19-9-11-22(29-19)20-10-4-15(2)12-21(20)24/h4-13H,3H2,1-2H3,(H,26,27)/b16-13- |
InChI-Schlüssel |
JVVCGDYGWALHEP-SSZFMOIBSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)C)Br)/C#N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)C)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10899981.png)
![(2E)-2-[1-(butylamino)ethylidene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B10899988.png)
![3-(6-methyl-1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]aniline](/img/structure/B10899991.png)
![5-[(4-{(1Z)-1-[2-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid](/img/structure/B10899994.png)
![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B10900004.png)


![N'~2~,N'~5~-bis[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]furan-2,5-dicarbohydrazide](/img/structure/B10900020.png)
![N-(3-{[(4-ethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B10900022.png)
![3'-amino-5-bromo-2-oxo-1,2,6',7',8',8a'-hexahydro-2'H-spiro[indole-3,1'-naphthalene]-2',2',4'-tricarbonitrile](/img/structure/B10900036.png)
![4-{[(E)-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10900037.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(1-methylpiperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10900044.png)
![4,4'-[(2-chloro-6-fluorophenyl)methanediyl]bis[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol]](/img/structure/B10900049.png)
![(4-Cyclohexanecarbonyl-[1,4]diazepan-1-yl)(cyclohexyl)methanone](/img/structure/B10900051.png)
